molecular formula C13H8FN B1614449 4-Cyano-2-fluoro-biphenyl CAS No. 93129-69-2

4-Cyano-2-fluoro-biphenyl

Cat. No. B1614449
CAS RN: 93129-69-2
M. Wt: 197.21 g/mol
InChI Key: IBMLGDKPIPQNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-2-fluoro-biphenyl (CFBP) is a chemical compound that belongs to the class of biphenyl derivatives. It has gained significant attention in scientific research due to its unique properties and potential applications in various fields such as pharmaceuticals, materials science, and organic chemistry.

Scientific Research Applications

Synthesis and Transition Temperatures in Liquid Crystals

4-Cyano-2-fluoro-biphenyl is used in the synthesis of various liquid crystals. Research by Gray et al. (1995) describes the preparation of 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls, exploring the effects of fluoro substitution on transition temperatures in biphenyls. The study highlights the significant impact of the ortho fluoro substituent in 4-cyanobiphenyls, suggesting a severe disruption of antiparallel correlations and a tendency to enhance smectic character in these compounds (Gray et al., 1995).

Fluorescent Probes in Solvent Proticity

Maus and Rurack (2000) investigated the structural requirements of 4-dimethylamino-4′-cyano-substituted biphenyls for their use as hydrogen bond- or pH-sensitive fluorescent probes. Their research emphasizes the potential of donor–acceptor (D–A) biphenyls as powerful and sensitive probes for monitoring pH and solvent proticity (Maus & Rurack, 2000).

Liquid Crystal Properties with Lateral Fluorosubstitution

Fearon et al. (1985) synthesized several 4-n-alkyl-, 4-n-alkoxy-4′-cyano-2′-fluorobiphenyls and investigated their transition temperatures. The study showed that a 2-fluoro-substituent in alkylcyanobiphenyls causes a greater depression of transition temperatures than a 2′-fluoro-substituent, suggesting an influence of the fluorine on the anti-parallel correlations of the parent systems (Fearon et al., 1985).

Influence on Blue Phase Temperature Ranges

Li et al. (2013) explored the effect of lateral fluoro substituents in tolane cyano derivatives on blue phase (BP) temperature ranges. They found that difluorinated compounds exhibited wider BP ranges than mono-fluorinated homologues, indicating a significant impact of fluoro substituents on the stability and temperature ranges of BPs in biphenyl mesogens (Li et al., 2013).

High Birefringence Nematic Mixtures for Photonic Applications

Dziaduszek et al. (2017) synthesized laterally fluorosubstituted new 4-isothiocyanato-, 4-cyano-, 4-fluoro-, and 4-(1,1,1-trifluorometoxy)-4′-(4-alkylphenyl)tolanes. They found that some fluorosubstituted 4-isothiocyanato- and 4-cyano-4′-(4-alkylphenyltolanes) are valuable for formulating high birefringence nematic mixtures suitable for photonic applications, especially in the GHz and THz range of electromagnetic radiation (Dziaduszek et al., 2017).

properties

IUPAC Name

3-fluoro-4-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMLGDKPIPQNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650150
Record name 2-Fluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-2-fluoro-biphenyl

CAS RN

93129-69-2
Record name 2-Fluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Copper (I) cyanide (10.69 g, 0.12 mol) and potassium iodide (6.21 g, 0.037 mol) are added to a stirred pyridine solution (10 mL) of 4-bromo-2-fluorobiphenyl (10 g, 0.040 mol). The reaction mixture is heated at 150-152° C., 5 mL pyridine is distilled out and heating is continued at 150-152° C. for 24 hrs. The reaction mixture is cooled to 95-1000, toluene (100 mL) is added to it. It is cooled to 35-40° C. and an aqueous ammonia solution (25%, 100 mL) is added. After stirring for half an hour, toluene layer is separated and washed with aqueous ammonia solution (2×50 mL), then demineralized water (3×100 mL). The toluene layer is charcoalized and concentrated to give 2-fluorobiphenyl-4-carbonitrile.
Quantity
10.69 g
Type
reactant
Reaction Step One
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-2-fluoro-biphenyl
Reactant of Route 2
Reactant of Route 2
4-Cyano-2-fluoro-biphenyl
Reactant of Route 3
Reactant of Route 3
4-Cyano-2-fluoro-biphenyl
Reactant of Route 4
Reactant of Route 4
4-Cyano-2-fluoro-biphenyl
Reactant of Route 5
Reactant of Route 5
4-Cyano-2-fluoro-biphenyl
Reactant of Route 6
Reactant of Route 6
4-Cyano-2-fluoro-biphenyl

Citations

For This Compound
1
Citations
DG McDonnell, EP Raynes… - Molecular Crystals and …, 1985 - Taylor & Francis
The physical properties of two new series of liquid crystalline materials, the 2- and 2′-fluoro-substituted derivatives of the 4-n-alkyl-4′-cyanobiphenyls, have been examined and …
Number of citations: 29 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.